2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol
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Overview
Description
2-((2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl)methoxy)ethanol is a synthetic organic compound that features a purine base with a bromobutoxy substituent and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl)methoxy)ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis begins with a purine derivative.
Substitution Reaction: Introduction of the bromobutoxy group through a nucleophilic substitution reaction.
Ether Formation: Formation of the methoxyethanol group via an etherification reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl)methoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The bromobutoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 2-((2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl)methoxy)ethanol would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Amino-6-(4-chlorobutoxy)-9H-purin-9-yl)methoxy)ethanol
- 2-((2-Amino-6-(4-iodobutoxy)-9H-purin-9-yl)methoxy)ethanol
- 2-((2-Amino-6-(4-methylbutoxy)-9H-purin-9-yl)methoxy)ethanol
Uniqueness
2-((2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl)methoxy)ethanol is unique due to the presence of the bromobutoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.
Properties
CAS No. |
493033-63-9 |
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Molecular Formula |
C12H18BrN5O3 |
Molecular Weight |
360.21 g/mol |
IUPAC Name |
2-[[2-amino-6-(4-bromobutoxy)purin-9-yl]methoxy]ethanol |
InChI |
InChI=1S/C12H18BrN5O3/c13-3-1-2-5-21-11-9-10(16-12(14)17-11)18(7-15-9)8-20-6-4-19/h7,19H,1-6,8H2,(H2,14,16,17) |
InChI Key |
FSMTWWRDGZRBEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(N=C2OCCCCBr)N |
Origin of Product |
United States |
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